1-Iodoethyl cyclohexyl carbonate
CAS No.: 102672-57-1
Cat. No.: VC20743940
Molecular Formula: C9H15IO3
Molecular Weight: 298.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102672-57-1 |
---|---|
Molecular Formula | C9H15IO3 |
Molecular Weight | 298.12 g/mol |
IUPAC Name | cyclohexyl 1-iodoethyl carbonate |
Standard InChI | InChI=1S/C9H15IO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
Standard InChI Key | WRBLBPRJIBIRBP-UHFFFAOYSA-N |
SMILES | CC(OC(=O)OC1CCCCC1)I |
Canonical SMILES | CC(OC(=O)OC1CCCCC1)I |
Introduction
1-Iodoethyl cyclohexyl carbonate is a chemical compound with the molecular formula C9H15IO3 and a molecular weight of 298.12 g/mol. It is identified by the CAS number 102672-57-1 and is also known by synonyms such as cyclohexyl 1-iodoethyl carbonate and carbonic acid, cyclohexyl 1-iodoethyl ester . This compound is used in various chemical syntheses, particularly in the pharmaceutical industry.
Synthesis and Preparation
1-Iodoethyl cyclohexyl carbonate can be synthesized through a series of chemical reactions. For instance, it can be prepared by reacting chloromethyl cyclohexyl carbonate with sodium iodide in acetone, followed by concentration and extraction with ether . Another method involves using cyclohexanol and chloroethyl chloroformate to produce chloroethyl cyclohexyl carbonate, which is then converted into the iodo derivative.
Applications in Chemical Synthesis
This compound is used as an intermediate in the synthesis of various pharmaceutical compounds. For example, it is involved in the preparation of cephalosporin ester derivatives, which are important for enhancing the absorption of certain antibiotics . Additionally, it is used in the synthesis of other complex organic molecules, such as those involved in the development of drugs for hypertension .
Research Findings and Future Directions
While specific biological activities of 1-iodoethyl cyclohexyl carbonate itself are not well-documented, its role as a synthetic intermediate is crucial. Future research may focus on optimizing its synthesis and exploring its potential applications in drug development, particularly in areas where its unique chemical structure can be leveraged to improve drug efficacy or stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume